molecular formula C9H6BrNO2 B143913 5-Bromobenzofuran-2-carboxamide CAS No. 35351-21-4

5-Bromobenzofuran-2-carboxamide

Cat. No.: B143913
CAS No.: 35351-21-4
M. Wt: 240.05 g/mol
InChI Key: VYOHEOKELADMTR-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-2-carboxamide (CAS: 35351-21-4) is a halogenated benzofuran derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol . It is a white to off-white solid with a reported boiling point of 211–213°C (though conflicting sources cite this range as a melting point) . The compound is synthesized via the reaction of 5-bromobenzofuran-2-carbonyl chloride with ammonia in anhydrous toluene, yielding 1.98 g of product under optimized conditions . Its primary application is as an intermediate in organic synthesis, particularly in pharmaceutical development, such as the production of vilazodone, a serotonin reuptake inhibitor .

Properties

IUPAC Name

5-bromo-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHEOKELADMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368838
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-21-4
Record name 5-Bromo-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form amides and esters, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Benzofuran-2-carboxylic acid derivatives.

    Reduction Products: Benzofuran-2-amine derivatives.

Scientific Research Applications

Chemistry: 5-Bromobenzofuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound has shown potential in biological studies due to its structural similarity to bioactive benzofuran derivatives. It is investigated for its antimicrobial, anticancer, and antiviral properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as therapeutic agents and crop protection chemicals.

Mechanism of Action

The mechanism of action of 5-Bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, benzofuran derivatives have been shown to inhibit enzymes like tyrosine kinases and proteases, which play crucial roles in cancer and infectious diseases .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine at the 5-position increases molecular weight and lipophilicity compared to non-halogenated or chloro-substituted analogues (e.g., 5,7-dichlorobenzofuran-2-carboxamide) .

Antimicrobial Activity

  • This compound Schiff base complexes (e.g., Co(II), Cu(II)) exhibit enhanced antimicrobial activity against E. coli and S. aureus compared to the parent ligand, attributed to increased electron delocalization in metal-coordinated structures .
  • 5,7-Dichlorobenzofuran-2-carboxamide shows moderate activity against fungal strains but lower potency than brominated derivatives, suggesting bromine’s superior bioactivity .

DNA Interaction

Stability and Reactivity

  • The carboxamide group in this compound provides greater hydrolytic stability compared to ester derivatives like ethyl 5-bromo-1-benzofuran-2-carboxylate, which are prone to saponification .

Biological Activity

5-Bromobenzofuran-2-carboxamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of benzofuran, possesses a unique structure that contributes to its potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrNO2. The presence of the bromine atom at the 5-position is crucial as it influences the compound's reactivity and biological activity. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in drug development.

Target Interactions

This compound interacts with various biological targets, leading to alterations in cellular processes. Its mechanism of action can be summarized as follows:

  • Formation of Schiff Bases : The compound can form Schiff bases through condensation reactions, which may enhance its interaction with biological targets.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting metabolic processes within cells.

Biochemical Pathways

The compound's influence on key biochemical pathways includes:

  • Cell Signaling Modulation : It can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for regulating cell proliferation and apoptosis.
  • Gene Expression : Interaction with transcription factors can lead to changes in gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies assessing its efficacy against various pathogens, it has shown significant inhibitory effects:

  • Minimum Inhibitory Concentration (MIC) : For Escherichia coli, the MIC exceeded 250,000 nM, suggesting potential gastrointestinal tolerability .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines:

  • Growth Inhibition : Select derivatives have demonstrated moderate growth inhibitory activity against specific cancer cell lines, indicating their potential as anticancer agents .
CompoundCancer Cell LineIC50 (nM)
This compoundA549 (Lung)138–155
This compoundMCF7 (Breast)Moderate

Antiviral Activity

The antiviral activity of benzofuran derivatives is also noteworthy. Studies have suggested that structural modifications influence their efficacy against viral pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimalarial Activity : A study assessed the compound's efficacy in a mouse model infected with Plasmodium berghei. While chloroquine effectively cleared the infection, the test compound did not show significant efficacy at similar dosages .
  • Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated across different mammalian cell lines, revealing a selectivity range from 60 to 300-fold compared to its antimalarial activity .
  • Inhibition of Carbonic Anhydrases : Some derivatives showed selective inhibition towards tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which play roles in tumor growth and metastasis .

Q & A

Q. What are the recommended synthetic routes for 5-Bromobenzofuran-2-carboxamide?

The synthesis typically involves multi-step processes, starting with the preparation of benzofuran-2-carboxylic acid derivatives. A Pd-catalyzed C-H arylation reaction can introduce the bromo substituent, followed by transamidation to form the carboxamide group . For example, analogous benzofuran derivatives are synthesized via sequential functionalization of the benzofuran core, with careful optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) to improve yield and purity.

Q. How can researchers verify the structural integrity of synthesized this compound?

Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm the benzofuran scaffold and substitution pattern.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . Cross-referencing with literature data for similar brominated benzofurans (e.g., melting points, spectral signatures) is critical .

Q. What are the key physical properties to consider during purification?

  • Melting point : Precursor compounds like 5-Bromo-1-benzofuran-2-carboxylic acid have a melting point of 257–260°C, indicating high thermal stability .
  • Solubility : Brominated benzofurans are often soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Recrystallization from ethanol/water mixtures is common .

Advanced Research Questions

Q. How can researchers address low yields in the transamidation step during synthesis?

  • Optimize reaction conditions: Increase catalyst (e.g., HATU or EDC) stoichiometry or extend reaction time.
  • Use activating agents (e.g., DMAP) to enhance nucleophilic attack on the carbonyl group.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Q. What strategies are effective for analyzing conflicting bioactivity data in benzofuran derivatives?

  • Conduct dose-response studies to distinguish between true activity and assay interference.
  • Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to validate target engagement.
  • Investigate off-target effects using computational docking or cheminformatics tools .

Q. How can the electronic effects of the bromo substituent influence the compound’s reactivity?

The bromine atom’s electron-withdrawing nature can:

  • Deactivate the benzofuran ring toward electrophilic substitution.
  • Stabilize intermediates in nucleophilic aromatic substitution (if meta/para positions are accessible).
  • Alter the carboxamide’s hydrogen-bonding capacity, affecting interactions with biological targets .

Methodological and Safety Considerations

Q. What analytical techniques are recommended for stability studies?

  • HPLC/UPLC : Monitor degradation products under stress conditions (e.g., heat, light, humidity).
  • X-ray crystallography : Resolve crystal structure to assess conformational stability.
  • Karl Fischer titration : Quantify hygroscopicity, as moisture can hydrolyze the carboxamide group .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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